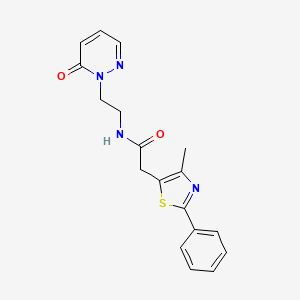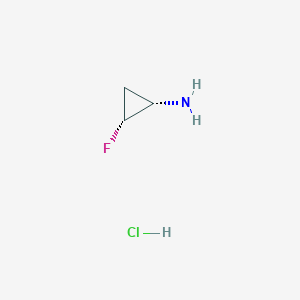![molecular formula C18H20N2OS B2784110 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-74-5](/img/structure/B2784110.png)
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole, also known as BMT-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BMT-1 is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of certain cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to induce apoptosis, or programmed cell death, in a variety of different cell types. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole in lab experiments is that it has been extensively studied and characterized, making it a well-established research tool. Additionally, this compound has a variety of different biochemical and physiological effects, making it a versatile tool for researchers in a number of different fields. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with than other research tools.
Direcciones Futuras
There are a number of different future directions for research involving 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole. For example, researchers could investigate the potential use of this compound as a treatment for cancer in animal models. Additionally, researchers could investigate the mechanism of action of this compound in more detail, in order to better understand how it produces its biochemical and physiological effects. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its anti-tumor activity.
Métodos De Síntesis
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole can be synthesized using a number of different methods, but one common approach involves the reaction of 2-aminobenzimidazole with p-tolyl chloromethyl ether and 3-mercaptopropionic acid. This reaction produces this compound as a white solid, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole has been studied extensively for its potential use as a research tool in a variety of different fields. For example, this compound has been shown to have anti-tumor activity in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for a variety of different diseases.
Propiedades
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-9-15(10-8-14)21-11-4-12-22-13-18-19-16-5-2-3-6-17(16)20-18/h2-3,5-10H,4,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUETCEIHSZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)
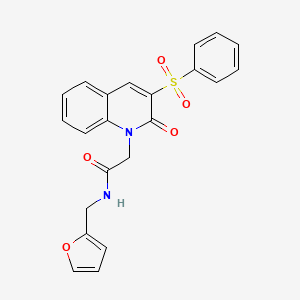

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
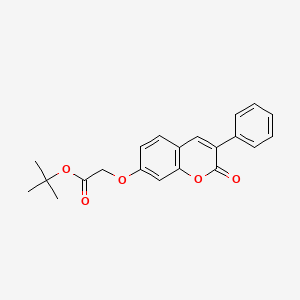
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
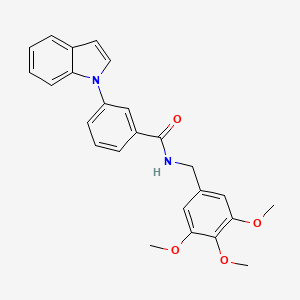
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)
